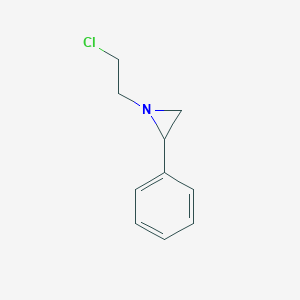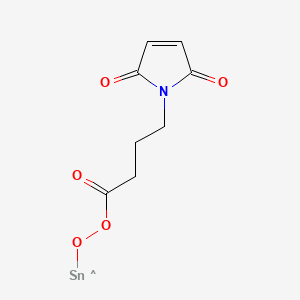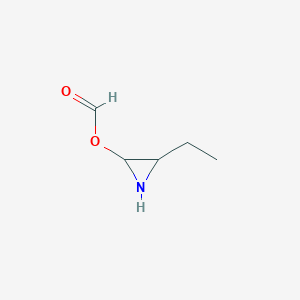
Midecamycin A2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Midecamycin A2 is a macrolide antibiotic produced by the bacterium Streptomyces mycarofaciens. It exhibits strong activity against Gram-positive bacteria and weaker activity against Gram-negative bacteria, mycobacteria, and fungi. This compound is part of the midecamycin family, which includes several related compounds with similar structures and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Midecamycin A2 is typically synthesized through fermentation processes involving Streptomyces mycarofaciens. The fermentation liquid is filtered using a ceramic-film filter, followed by extraction and phase inversion. The phase inversion liquid is then crystallized using a special crystallization mode, and the resulting crystals are dried to obtain high-purity midecamycin .
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation, followed by a series of purification steps to isolate the desired compound. The process includes filtration, extraction, crystallization, and drying to achieve high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Midecamycin A2 undergoes various chemical reactions, including glycosylation, which can inactivate the compound. Glycosylation involves the addition of sugar moieties to the molecule, leading to the formation of midecamycin glycosides .
Common Reagents and Conditions: Glycosylation reactions typically involve glycosyltransferases and sugar donors such as UDP-D-glucose, UDP-D-xylose, UDP-galactose, UDP-rhamnose, and UDP-N-acetylglucosamine .
Major Products: The major products of glycosylation reactions are midecamycin glycosides, which generally exhibit reduced or no antimicrobial activity compared to the parent compound .
Aplicaciones Científicas De Investigación
Midecamycin A2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is widely used as a bacteriostatic agent due to its ability to inhibit bacterial protein synthesis by blocking the activity of peptidyl transferase in the 50S ribosome . This compound is also used in the study of macrolide resistance mechanisms and the development of new antibiotics .
Mecanismo De Acción
Midecamycin A2 exerts its effects by inhibiting bacterial protein synthesis. It targets the 50S ribosomal subunit, preventing peptide bond formation and translocation during protein synthesis . This inhibition effectively halts bacterial growth and replication, making this compound an effective antibiotic against susceptible bacteria.
Comparación Con Compuestos Similares
- Midecamycin A1
- Midecamycin A3
- Kitasamycin
- Meleumycin
Comparison: Midecamycin A2 is similar to other midecamycin compounds, such as midecamycin A1 and A3, in terms of structure and antimicrobial activity. it is unique in its specific glycosylation patterns and the resulting glycosides formed during chemical reactions . Compared to kitasamycin and meleumycin, this compound has a distinct set of impurities and components, which can affect its potency and efficacy .
Propiedades
Número CAS |
35457-81-9 |
|---|---|
Fórmula molecular |
C42H69NO15 |
Peso molecular |
828.0 g/mol |
Nombre IUPAC |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-4-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate |
InChI |
InChI=1S/C42H69NO15/c1-11-16-32(47)56-40-27(6)53-34(23-42(40,7)50)57-37-26(5)54-41(36(49)35(37)43(8)9)58-38-28(19-20-44)21-24(3)29(45)18-15-13-14-17-25(4)52-33(48)22-30(39(38)51-10)55-31(46)12-2/h13-15,18,20,24-30,34-41,45,49-50H,11-12,16-17,19,21-23H2,1-10H3/b14-13+,18-15+/t24-,25-,26-,27+,28+,29+,30-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1 |
Clave InChI |
TYYIFWXTQAQRHI-MDWYKHENSA-N |
SMILES isomérico |
CCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)OC(=O)CC)C)O)C)CC=O)C)C |
SMILES canónico |
CCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)OC(=O)CC)C)O)C)CC=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6-methylbenzo[d]thiazol-2-yl)cyclobutanecarboxamide](/img/structure/B13830518.png)
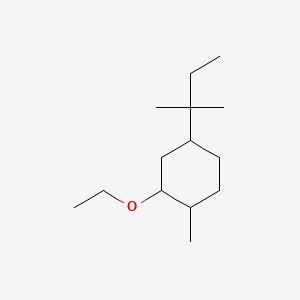
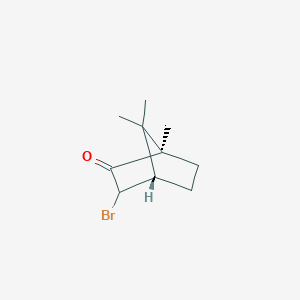
![2-[(Oxan-2-yl)oxy]ethyl thiocyanate](/img/structure/B13830530.png)

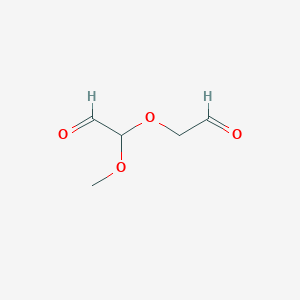
![2,2-dimethylpropanoyloxymethyl (6S,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13830553.png)


